2,4-Dimethyl-9-phenylindeno[2,1-B]pyran
Description
Overview of Fused Indeno-Pyran Ring Systems in Organic Chemistry
Indenopyrans are a class of oxygen-containing heterocyclic compounds characterized by the fusion of an indene (B144670) and a pyran ring system. researchgate.net This structural amalgamation results in a rigid, planar scaffold that gives rise to interesting physicochemical properties. researchgate.net These compounds are part of the larger family of pyran-containing heterocycles, which are found in various natural products and are known for a wide range of biological activities and applications in material science. researchgate.net
The fusion of the indene unit to the pyran ring can occur in different ways, leading to various isomers such as indeno[1,2-b]pyran, indeno[2,1-b]pyran, and indeno[1,2-c]pyran. Each isomeric system possesses a distinct electronic and steric environment, which in turn governs its reactivity and potential applications. The indeno[2,1-b]pyran framework, in particular, has been a subject of interest due to the photochromic behavior exhibited by many of its derivatives. researchgate.net Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. This property is at the heart of their application in high-value products like ophthalmic lenses. researchgate.net
Significance of 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran within the Indeno[2,1-B]pyran Class
While extensive research is available for the broader class of indenopyrans, specific literature detailing the discrete properties of this compound is not widely disseminated. However, the significance of this particular molecule can be inferred from the influence of its substituents on the parent indeno[2,1-b]pyran core.
The substitution pattern—two methyl groups at the 2- and 4-positions of the pyran ring and a phenyl group at the 9-position of the indene moiety—is crucial. The phenyl group at the 9-position extends the π-conjugated system of the molecule. This extension of conjugation is a key strategy for tuning the photochromic properties of these compounds. researchgate.net Specifically, it can lead to a bathochromic shift, which is a shift of the maximum absorption wavelength (λmax) to a longer wavelength (i.e., towards the red end of the spectrum). This can result in activated colors ranging from orange to blue/gray. The methyl groups can also influence the electronic properties and, importantly, the kinetics of the photochromic process, such as the rate of color fading. rsc.org
Therefore, this compound stands as a significant model compound for investigating the synergistic effects of alkyl and aryl substituents on the photochromic and photophysical properties of the indeno[2,1-b]pyran system.
Current Research Landscape and Key Academic Challenges for Indeno[2,1-B]pyran Derivatives
The current research on indeno[2,1-b]pyran derivatives is largely driven by their potential as advanced photochromic materials. A primary objective is the rational design of molecules with optimized properties for specific applications. Key areas of investigation include:
Tuning of Photochromic Properties: Researchers are actively exploring how different substituents at various positions on the indenopyran skeleton affect the color, coloring and fading kinetics, and fatigue resistance of these materials. researchgate.netrsc.org
Synthesis of Novel Derivatives: The development of efficient and versatile synthetic routes to access a wide range of indenopyran derivatives is a continuous effort. Multicomponent reactions are being explored as a sustainable and efficient strategy. nih.gov
Photoluminescence: Beyond photochromism, the fluorescent properties of indenopyran systems are also of interest, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net
Despite the progress, several key academic challenges remain:
Fatigue Resistance: A major hurdle for the commercial application of photochromic compounds is their degradation over repeated coloration and decoloration cycles (photofatigue). Improving the fatigue resistance is a critical research goal. rsc.org
Fading Speed: For applications like photochromic lenses, a fast fade rate (return to the colorless state) is highly desirable. However, many highly colored photochromes exhibit slow fading kinetics. rsc.org
Structure-Property Relationships: While general trends are known, a precise and predictable correlation between the molecular structure and the resulting photochromic properties is still an area of active investigation.
Scope and Research Objectives for this compound Investigations
The study of this compound would be aimed at addressing some of the fundamental questions in the field of photochromic materials. The primary research objectives for an investigation of this compound would include:
Synthesis and Characterization: To develop an efficient synthesis of the target molecule and to fully characterize its structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).
Investigation of Photophysical Properties: To determine the absorption and emission properties of the compound, including its UV-Vis absorption spectrum, fluorescence spectrum, and quantum yield.
Evaluation of Photochromic Performance: To systematically study its photochromic behavior, including the wavelength of maximum absorption of the colored form (λmax), the coloration and fading kinetics, and its fatigue resistance.
Elucidation of Structure-Property Relationships: To use the data obtained to contribute to a deeper understanding of how the specific substitution pattern of this compound influences its properties, which can guide the design of future photochromic materials.
The following table presents photophysical data for related indeno[1,2-c]pyran-3-one derivatives, illustrating the types of properties that are of interest in this class of compounds.
| Compound | Excitation λ [nm] | Emission λ [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (ΦF) |
| 2'a | 314 | 388 | 74 | 12.2% |
| 2'b | 316 | 389 | 73 | 18.1% |
| 2''b | 313 | 389 | 76 | 1.1% |
| 2'c | 315 | 393 | 78 | 16.5% |
| 2''c | 315 | 393 | 78 | 7.2% |
| 2'd | 317 | 390 | 73 | 11.2% |
| 2''d | 321 | 389 | 68 | 3.6% |
| 3''b | 317 | 390 | 73 | 0.3% |
Data adapted from a study on dihydroindeno[1,2-c]pyran-3-one derivatives in acetonitrile (B52724). researchgate.net
Structure
3D Structure
Properties
CAS No. |
62096-56-4 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2,4-dimethyl-9-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-12-14(2)21-20-18(13)16-10-6-7-11-17(16)19(20)15-8-4-3-5-9-15/h3-12H,1-2H3 |
InChI Key |
GFZCTDYYQZXKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C4=CC=CC=C4)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 9 Phenylindeno 2,1 B Pyran and Its Analogs
Established Synthetic Pathways to Indeno[2,1-b]pyrans
The construction of the indeno[2,1-b]pyran framework has been achieved through several reliable synthetic strategies. These methods primarily involve condensation, cyclization, and multi-component reactions.
Condensation Reactions for Indeno[2,1-b]pyran Formation
Condensation reactions are a cornerstone in the synthesis of the indeno[2,1-b]pyran skeleton. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with active methylene (B1212753) compounds like malonates can lead to the formation of indene (B144670) derivatives through a sequential Knoevenagel condensation and cyclization process. acs.orgnih.gov The selectivity of the product, whether it be the intermediate benzylidene malonate or the cyclized indene, is highly dependent on the reaction conditions, including the choice of catalyst and reaction time. acs.orgnih.gov For example, using piperidine (B6355638) and acetic acid in benzene (B151609) can yield the benzylidene malonate as the major product under shorter reaction times, while longer reaction times favor the formation of the indene derivative. acs.orgnih.gov
Another example involves the Lewis acid-promoted self-condensation of 2-indolylmethanols. rsc.org Treatment with lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) facilitates the synthesis of highly substituted indeno[1,2-b]indole (B1252910) derivatives with impressive yields. rsc.org This method highlights the utility of Lewis acids in promoting the necessary bond formations for the construction of complex heterocyclic systems. rsc.org
The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans through the condensation of chlorophenols, particularly on a carbon surface, also provides insight into condensation mechanisms that can form fused ring systems. uva.nl While not a direct synthesis of indenopyrans, this research demonstrates the principles of condensation reactions in building complex aromatic structures. uva.nl
Cyclization Reactions for Fused Indeno-Pyran Core Construction
Cyclization reactions are fundamental to forming the fused ring system of indeno[2,1-b]pyrans. These reactions create the pyran ring fused to the indene core. A notable method is the photocatalytic cascade cyclization of 1,7-enynes with acyl chlorides, which offers a straightforward route to various fused pyran derivatives. nih.gov This visible-light-induced method proceeds through an acyl radical intermediate and is characterized by its operational simplicity and broad substrate scope. nih.gov
Another approach involves the inverse-electron demand Diels-Alder reaction. nih.gov In this strategy, oxadiazinones act as dienophiles reacting with indene as the diene component under acidic conditions to form dihydroindeno[1,2-c]pyran-3-ones. nih.gov This cycloaddition reaction can produce a mixture of regio- and diastereoisomers. nih.gov
Furthermore, a divergent synthesis of ketone-fused indoles and pyrroles has been developed using a metal-guided Friedel-Crafts cyclization of N-(2-alkynylaryl) lactams. researchgate.net This method demonstrates high atom and step economy in constructing polycyclic structures. researchgate.net
Multi-Component Reactions (MCRs) in Indeno[2,1-b]pyran Derivative Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like indeno[2,1-b]pyran derivatives in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry by minimizing waste and simplifying purification processes. rsc.org
One-pot three-component reactions are commonly employed. For example, the synthesis of spiro-4H-pyran derivatives can be achieved by reacting pyridotriazines, a cyclic C-H acid like pyrazolone, and malononitrile (B47326) in ethanol (B145695) under mild conditions. rsc.org This method offers advantages such as the use of safe solvents and the absence of toxic metal catalysts. rsc.org
Similarly, various 4H-pyran derivatives have been synthesized through a three-component condensation of an aromatic aldehyde, a C-H activated acid (such as malononitrile), and a 1,3-dicarbonyl compound. researchgate.net The use of a dodecyl benzenesulfonic acid/H2O microemulsion system in these reactions can be particularly effective, acting as both a Brønsted acid catalyst and a surfactant to create a larger reaction interface. researchgate.net
The synthesis of pyrano[4,3-b]pyran-5-one derivatives has been efficiently achieved via a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org This method often leads to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org
Advanced Synthetic Approaches to 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran Derivatives
Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for preparing this compound and its analogs. These approaches often focus on catalysis and achieving high levels of selectivity.
Catalytic Strategies: Organocatalysis and Metal-Free Protocols
The development of catalytic strategies, including organocatalysis and metal-free protocols, has provided greener and more efficient alternatives for the synthesis of indenopyran derivatives. Lewis acid-promoted self-condensation of 2-indolylmethanols using La(OTf)3 is an example of a metal-catalyzed reaction that yields highly substituted indeno[1,2-b]indoles. rsc.org
In the realm of multi-component reactions for pyran synthesis, various catalysts have been explored. For instance, Zn(L-proline)2 has been shown to be an efficient and reusable catalyst for the synthesis of pyran-annulated heterocyclic compounds. mdpi.com Similarly, SnCl2 supported on nano SiO2 has been used as a green and reusable heterogeneous catalyst for the synthesis of polyfunctionalized 4H-pyrans. mdpi.com
Metal-free protocols are also gaining prominence. A practical metal-free homolytic aromatic alkylation has been reported for the synthesis of certain bicyclo[1.1.1]pentane derivatives, showcasing the potential of such methods in contemporary medicinal chemistry. rsc.org The enamination of 2-methyl-4-pyrones with DMF-DMA, promoted by N-methylimidazole, is another example of a metal-free approach to functionalize the pyran ring. mdpi.com
Regioselective and Stereoselective Synthesis of Indeno[2,1-b]pyrans
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like indeno[2,1-b]pyrans. A notable example of regioselective synthesis is the three-component domino reaction for preparing pyrano[4,3-b]pyran-5-one derivatives, which proceeds via a selective [1+3+2] cycloaddition. arkat-usa.org
The synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, triggered by NBS, involves an aza-semipinacol-type rearrangement and electrophilic substitution, leading to the formation of functionalized indenopyridinones with control over the substitution pattern. nih.gov
Furthermore, efficient methods for the regio- and stereoselective dihalogenation of alkynes have been developed using in-situ generated electrophilic reagents, which can be precursors for more complex substituted alkenes. nih.gov While not a direct synthesis of the target compound, this demonstrates the level of control achievable in modern synthetic chemistry.
Green Chemistry Principles in Indeno[2,1-B]pyran Synthesis
The synthesis of complex heterocyclic compounds like this compound and its analogs is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. The application of these tenets is crucial for the sustainable development of novel chemical entities.
Key green chemistry principles relevant to indenopyran synthesis include:
Waste Prevention: This foundational principle prioritizes the prevention of waste over treatment or cleanup after it has been created. In the context of indenopyran synthesis, this involves designing synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts increase reaction rates, can often be used in small amounts, and can be recycled and reused, minimizing waste. For the synthesis of pyran derivatives, various heterogeneous catalysts have been explored, which are often more environmentally benign and easily separated from the reaction mixture.
Use of Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, or in some cases, performing reactions in solvent-free conditions. For instance, some multicomponent reactions for pyran synthesis have been successfully carried out in aqueous media.
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of alternative energy sources, such as ultrasound irradiation, can promote reactions at lower temperatures and in shorter time frames, thus reducing energy consumption. Sonochemical methods have been effectively used for the green synthesis of various heterocyclic scaffolds.
Use of Renewable Feedstocks: This principle encourages the use of raw materials and feedstocks that are renewable rather than depleting. While the direct synthesis of indenopyrans from biomass is still a developing area, the use of precursors derived from renewable sources is a long-term goal.
Functional Group Transformations and Derivatization Strategies of the Indeno[2,1-B]pyran Skeleton
The indeno[2,1-b]pyran skeleton is a versatile scaffold that allows for a variety of functional group transformations and derivatization strategies. These modifications are essential for fine-tuning the physicochemical properties of the molecule and for developing analogs with specific biological or material science applications.
One common strategy involves the transformation of carbonyl groups within the indenopyran system. For example, in the related indeno[2,1-c]pyran-3-one system, the lactone moiety can undergo saponification (hydrolysis under basic conditions) followed by oxidation to yield the corresponding indenopyran. nih.gov Furthermore, the ketone group can be selectively reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding alcohol. nih.gov
The introduction of new functional groups is another key derivatization strategy. The core structure can be designed with reactive handles that allow for further modification. For instance, the presence of a conjugated double bond within the pyran ring, as seen in some indenopyridin-2-ones (a related nitrogen-containing analog), creates a reactive site for Michael addition reactions. This allows for the covalent attachment of various nucleophiles, expanding the chemical diversity of the scaffold.
Other potential transformations, based on general organic synthesis principles, could include:
Electrophilic Aromatic Substitution: The phenyl group at the 9-position, as in this compound, can be functionalized via electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, provided the existing ring system is stable to the reaction conditions.
Oxidation/Reduction of the Pyran Ring: Depending on the substitution pattern, the pyran ring itself may be susceptible to oxidation or reduction, potentially leading to ring-opened products or altered saturation levels.
Cross-Coupling Reactions: If a halogen substituent is introduced onto the aromatic portions of the molecule, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of a wide array of substituents.
These derivatization strategies highlight the adaptability of the indeno[2,1-b]pyran framework for creating a library of compounds with diverse functionalities.
Precursor Compounds and Substrate Scope in Indeno[2,1-B]pyran Synthesis
The synthesis of the indeno[2,1-b]pyran core and its analogs relies on the selection of appropriate precursor compounds and the scope of the chemical reactions used to assemble the final heterocyclic system. The choice of starting materials dictates the substitution pattern of the resulting indenopyran.
Several synthetic strategies have been developed that utilize different types of precursors. A notable method for the synthesis of related indeno[2,1-c]pyran-3-ones involves the cascade cyclization reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines. nih.gov This approach is operationally simple and demonstrates good atom economy. nih.gov
Another established route to a fused indenopyran system, specifically benz[d]indeno[1,2-b]pyran-5,11-diones, employs a one-pot condensation between a phthalide (B148349) and a 2-carboxybenzaldehyde. This method is suitable for multi-gram scale synthesis.
Multicomponent reactions (MCRs) have also gained prominence for the synthesis of pyran-annulated systems due to their efficiency and convergence. These reactions combine three or more starting materials in a single step to form a complex product. Common precursors in MCRs for pyran synthesis include an aldehyde, a 1,3-dicarbonyl compound (like dimedone or a β-ketoester), and a C-H activated acid like malononitrile or cyanoacetate.
The table below summarizes various precursor compounds and the resulting indenopyran or related heterocyclic skeletons.
Table 1: Precursor Compounds in the Synthesis of Indenopyran and Analogous Skeletons
| Precursor 1 | Precursor 2 | Resulting Skeleton | Reaction Type |
|---|---|---|---|
| o-(2-Acyl-1-ethynyl)benzaldehyde | N-Acylglycine | Indeno[2,1-c]pyran-3-one | Cascade Cyclization |
| Phthalide | 2-Carboxybenzaldehyde | Benz[d]indeno[1,2-b]pyran-5,11-dione | Condensation |
| Ninhydrin derivative | 5-Aminopyrazole | Indeno[2,1-e]pyrazolo[1,5-a]pyrimidin-6-one | Condensation/Cyclization |
| Indene | Oxadiazinone | Dihydroindeno[1,2-c]pyran-3-one | Diels-Alder Reaction |
| Aryl Aldehyde | Malononitrile & Hydroxycoumarin | Pyrano[3,2-c]coumarin | Multicomponent Reaction |
The substrate scope for these reactions is often broad. For instance, in the synthesis of indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes, various substituents on the aromatic rings of the precursors are generally well-tolerated. nih.gov This flexibility allows for the generation of a diverse library of indenopyran derivatives by systematically varying the functional groups on the starting materials.
Reaction Mechanisms and Mechanistic Insights into Indeno 2,1 B Pyran Formation
Detailed Mechanistic Elucidation of Indeno[2,1-B]pyran Ring Formation
The formation of the indeno[2,1-b]pyran ring system is a complex process that often involves a cascade of reactions, leading to the construction of the fused heterocyclic structure.
Investigation of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding the stepwise process of indeno[2,1-b]pyran formation. These transient species provide a snapshot of the reaction as it progresses from starting materials to the final product.
In the synthesis of indeno[1,2-b]pyrroles, a related heterocyclic system, mechanistic studies have revealed the formation of a crucial spiro-indene-1,2′- nih.govresearchgate.netresearchgate.netoxadiazol intermediate. rsc.org This intermediate is highly reactive and proceeds to generate a betaine (B1666868) upon reaction with phosphine, which then undergoes a Wittig-type reaction to form the final product. rsc.org While not directly involving an indeno[2,1-b]pyran, this example highlights the importance of identifying such transient species to rationalize product formation.
In multicomponent reactions, the simultaneous generation and reaction of two or more intermediates can lead to complex molecular architectures. nih.gov The challenge lies in the compatibility and controlled reactivity of these short-lived species. nih.gov Advanced analytical techniques are often required to detect and structurally characterize these fleeting intermediates. nih.gov
For the formation of indeno[2,1-c]pyran-3-ones, a plausible mechanism involves the in-situ generation of an oxazolone (B7731731) intermediate from the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. nih.govacs.org This oxazolone, possessing a carbanionic character, then reacts with a carbonyl group, initiating a cascade of cyclizations to form the final product. nih.govacs.org
The following table summarizes key intermediates identified or proposed in the formation of indeno[2,1-b]pyran and related heterocyclic systems.
| Reaction Type | Proposed Intermediate(s) | Significance | Reference(s) |
| Indeno[1,2-b]pyrrole Synthesis | Spiro-indene-1,2′- nih.govresearchgate.netresearchgate.netoxadiazol, Betaine | Crucial for the subsequent Wittig reaction pathway. | rsc.org |
| Indeno[2,1-c]pyran-3-one Synthesis | Oxazolone | Initiates a cascade cyclization by reacting with a carbonyl group. | nih.govacs.org |
| General Multicomponent Reactions | Various short-lived, highly reactive species | Their compatibility and controlled reaction sequence are key to forming complex products. | nih.gov |
Analysis of Transition States and Energy Profiles
Computational studies, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for analyzing the transition states and energy profiles of complex organic reactions. These analyses provide insights into the feasibility of a proposed mechanism and the factors that control selectivity.
For the synthesis of pyran derivatives, DFT and NCI (Non-Covalent Interactions) analyses have been employed to explain the regioselectivity observed in organocatalyzed reactions. nih.gov These calculations can help to understand how the catalyst and the electronic nature of the substituents on the reactants influence the reaction pathway. nih.gov
In the context of the diaza-Nazarov cyclization, DFT calculations have been used to explore the dichotomy of possible reaction pathways. nih.gov By comparing the activation energy barriers for different electrocyclization modes (1,5-, 1,6-, and 1,7-), the calculations supported the experimentally observed 1,5-cyclization as the most favorable pathway. nih.gov
Acid-Catalyzed and Base-Catalyzed Mechanistic Pathways
The formation of the indeno[2,1-b]pyran ring can often be facilitated by either acid or base catalysis, which proceed through distinct mechanistic pathways.
Acid-Catalyzed Pathways:
Acid catalysis is a common strategy for promoting the cyclization reactions that lead to pyran-containing heterocycles. Protic or Lewis acids can activate substrates, typically by protonating a carbonyl group or coordinating to a heteroatom, making them more susceptible to nucleophilic attack.
For instance, the Nazarov cyclization, a powerful method for synthesizing cyclopentenones, is traditionally catalyzed by acids. wikipedia.orgmdpi.com The acid promoter facilitates the formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure. wikipedia.org In a similar vein, acid-catalyzed domino reactions of o-(2-acyl-1-ethynyl)benzaldehydes with phenols have been reported to yield tetracyclic indeno[2,1-c]chromen-7-ones. nih.gov
Base-Catalyzed Pathways:
Base-catalyzed mechanisms typically involve the deprotonation of an acidic proton to generate a nucleophilic species, which then initiates the cyclization cascade.
A notable example is the KOH-catalyzed cascade cyclization of 2-nitrochalcones with isocyanides to access pyrano[3,4-b]indol-1(9H)-one frameworks. nih.gov In this reaction, the base is crucial for the initial cyclization and subsequent elimination of the nitro group. nih.gov Similarly, the synthesis of certain pyran derivatives proceeds through a proposed mechanism involving Knoevenagel condensation followed by Michael addition and cyclization, often in a basic medium. nih.gov
The synthesis of indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes and N-acylglycines is promoted by a base (NaOAc) in the presence of acetic anhydride. nih.gov The base is thought to facilitate the formation of the reactive oxazolone intermediate. nih.govacs.org
The following table contrasts the key features of acid- and base-catalyzed pathways in the formation of related pyran systems.
| Catalysis Type | General Mechanism | Key Intermediates/Steps | Example Reaction | Reference(s) |
| Acid-Catalyzed | Activation of electrophile (e.g., carbonyl) | Pentadienyl cation formation, Electrocyclization | Nazarov Cyclization | wikipedia.orgmdpi.com |
| Base-Catalyzed | Generation of nucleophile | Enolate/carbanion formation, Michael addition, Cyclization | Synthesis of pyrano[3,4-b]indol-1(9H)-ones | nih.gov |
Intramolecular Cyclization Mechanisms (e.g., Photo-Nazarov Cyclization)
Intramolecular cyclizations are a powerful strategy for the efficient construction of cyclic molecules like indeno[2,1-b]pyrans from a single precursor.
The Nazarov cyclization is a classic example of an intramolecular electrocyclization. wikipedia.orgthermofisher.com It involves the 4π-conrotatory electrocyclic ring closure of a divinyl ketone, typically activated by an acid, to form a cyclopentenone. wikipedia.org This reaction has been utilized in the synthesis of various natural products. thermofisher.com
A modern variant of this reaction is the Photo-Nazarov cyclization , which utilizes UV irradiation to promote the cyclization, offering a milder alternative to acid catalysis. mdpi.com
While the classic Nazarov cyclization leads to five-membered rings, analogous principles of electrocyclization can be applied to the formation of six-membered rings found in pyrans. For instance, the Knoevenagel condensation followed by an oxa-electrocyclization is a key strategy for synthesizing stable 2H-pyrans. mdpi.com The fusion of the pyran to another ring system, as in indeno[2,1-b]pyrans, often stabilizes the 2H-pyran structure. mdpi.com
The Photo-Nazarov cyclization and other photochemical reactions can provide access to unique reactive intermediates and synthetic pathways that are not accessible under thermal conditions. For example, photolysis of certain ketones has been shown to yield 1-indanone (B140024) derivatives. beilstein-journals.org
Electrophilic and Nucleophilic Reaction Pathways of the Indeno[2,1-B]pyran Moiety
Once formed, the indeno[2,1-b]pyran ring system can undergo further reactions, acting as either an electrophile or a nucleophile, depending on the reaction conditions and the nature of the attacking reagent.
Electrophilic Reactions:
The presence of the phenyl group on the 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran structure allows for electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich aromatic ring. smolecule.com
Nucleophilic Reactions:
The pyran ring itself contains several sites susceptible to nucleophilic attack. The reactivity of pyran-2-ones with nucleophiles is well-documented. imist.maresearchgate.net Depending on the nucleophile and the specific pyran derivative, reactions can include:
Ring-opening: Strong nucleophiles can attack the carbonyl group of the pyranone, leading to the opening of the heterocyclic ring. beilstein-journals.org
Recyclization: In some cases, after initial nucleophilic attack and ring-opening, a subsequent intramolecular reaction can lead to the formation of a new heterocyclic system. beilstein-journals.org
Addition to the pyran ring: The electron-deficient nature of some pyran systems can facilitate the addition of nucleophiles across the double bonds of the ring.
The interaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been studied, demonstrating that the reaction pathway is highly dependent on the nature of the nucleophile. beilstein-journals.org Aliphatic amines tend to result in enamines, while dinucleophiles can lead to recyclization products. beilstein-journals.org
The study of reactions between nucleophiles and nitroarenes provides a broader context for understanding the reactivity of electron-deficient aromatic systems, which can be analogous to certain activated pyran derivatives. researchgate.netnih.gov These reactions can proceed through various initial steps, including addition to the ring or to a substituent group, leading to a diverse array of products. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Indeno[2,1-b]pyrans
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex systems like indeno[2,1-b]pyrans. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. emory.edu
1D NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. researchgate.net
In the ¹H NMR spectrum of a compound like 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran, distinct signals are expected for the methyl and phenyl protons. For instance, the protons of the two methyl groups would likely appear as sharp singlets in the upfield region of the spectrum, typically between δ 2.0 and 2.6 ppm. chemicalbook.comchemicalbook.com The protons of the phenyl group, along with other aromatic protons on the indene (B144670) system, would resonate in the downfield region, generally between δ 7.0 and 8.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling. researchgate.net
The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. docbrown.info The carbon atoms of the methyl groups would be expected to appear at the higher field end of the spectrum. The sp²-hybridized carbons of the aromatic rings (phenyl and indene moieties) and the pyran ring would resonate at lower fields. The chemical shifts of these carbons are influenced by their electronic environment, providing clues to their position within the fused ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | 2.0 - 2.6 | 20 - 30 |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 120 - 150 |
| Olefinic Proton (in pyran ring) | Varies | Varies |
| Quaternary Carbons | Not Applicable | 100 - 160 |
| Note: These are general predicted ranges and actual values may vary based on the specific electronic and steric environment within the molecule. |
2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms and deducing the stereochemistry of complex molecules like indeno[2,1-b]pyrans. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It helps to identify which protons are adjacent to each other in the molecular structure. For this compound, COSY would be crucial in assigning the signals of the protons on the indene and phenyl rings by showing correlations between neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by showing long-range connectivities. For instance, correlations between the methyl protons and the carbons of the pyran ring would confirm their attachment points.
The stereochemistry of substituted indeno[1,2-c]pyrans has been successfully determined using coupling constants from ¹H NMR spectra, where large coupling constants (e.g., 14.3 Hz) indicate a trans orientation of protons, while smaller coupling constants (e.g., 7.1 Hz) are typical for a cis configuration. nih.govresearchgate.net
Heteronuclear NMR (e.g., ¹⁹F, ²H) for Specific Substituents
While not directly applicable to the parent compound this compound, heteronuclear NMR becomes relevant when specific isotopes are introduced as substituents. For example, if a fluorine atom were incorporated into the phenyl ring, ¹⁹F NMR would provide a distinct signal for the fluorine nucleus, offering another probe into the molecule's electronic structure. Similarly, deuterium (B1214612) (²H) labeling can be used to simplify complex ¹H NMR spectra and aid in signal assignment.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govnih.gov
For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl groups would be observed around 2950-2850 cm⁻¹.
C=C stretching: Aromatic and olefinic C=C stretching vibrations would give rise to a series of bands in the 1650-1450 cm⁻¹ region.
C-O stretching: The C-O stretching vibration of the pyran ring would likely be found in the 1260-1000 cm⁻¹ range.
Out-of-plane C-H bending: These vibrations, characteristic of the substitution pattern on the aromatic rings, appear in the 900-675 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed bands. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2950 - 2850 | FT-IR, Raman |
| C=C Stretch (Aromatic/Olefinic) | 1650 - 1450 | FT-IR, Raman |
| C-O Stretch (Pyran Ring) | 1260 - 1000 | FT-IR, Raman |
| C-H Out-of-Plane Bend | 900 - 675 | FT-IR |
| Note: These are general ranges and the exact frequencies and intensities will depend on the specific molecular structure and intermolecular interactions. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis (LCMS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov When coupled with a separation technique like liquid chromatography (LC), it becomes LCMS, a highly sensitive and versatile tool for analyzing complex mixtures.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. The high-resolution mass spectrum would provide the precise elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. chemguide.co.uk The molecular ion, being energetically unstable, can break apart into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for aromatic and heterocyclic compounds include:
Loss of a methyl group: A peak corresponding to [M-15]⁺ would indicate the loss of a CH₃ radical.
Loss of a phenyl group: A peak at [M-77]⁺ would suggest the cleavage of the phenyl substituent.
Retro-Diels-Alder reaction: The pyran ring might undergo a characteristic retro-Diels-Alder fragmentation, leading to specific fragment ions that can help to confirm the pyran substructure.
Cleavage of the pyran ring: Fragmentation can also occur within the pyran ring, leading to various smaller charged species.
The analysis of these fragmentation patterns, often aided by computational tools, helps to piece together the structure of the original molecule. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. nih.gov This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π-π* transitions within the extended conjugated system formed by the fused indene and pyran rings, as well as the phenyl substituent. libretexts.org The position of the absorption maximum (λ_max) is indicative of the extent of conjugation; a more extended conjugated system generally results in absorption at a longer wavelength. libretexts.org
For related indeno[1,2-c]pyran-3-ones, absorption maxima have been observed in the range of 280-317 nm. nih.govresearchgate.net The specific λ_max values for this compound would depend on the precise nature of the chromophore. The solvent used for the measurement can also influence the position of the absorption bands.
Table 3: Summary of Spectroscopic Techniques and Information Gained
| Technique | Information Provided |
| ¹H NMR | Number and environment of protons, proton-proton coupling. |
| ¹³C NMR | Number and environment of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | Atomic connectivity, structural framework, stereochemistry. |
| FT-IR/Raman | Presence of functional groups. |
| Mass Spectrometry (MS/LCMS) | Molecular weight, elemental composition, fragmentation patterns. |
| UV-Vis Spectroscopy | Electronic transitions, extent of conjugation. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. While the solid-state structures of related indeno[2,1-b]pyran derivatives and other pyran-containing heterocyclic systems have been reported, the specific crystallographic parameters, bond lengths, bond angles, and detailed conformational analysis for this compound remain undetermined by this method.
The determination of a crystal structure through X-ray crystallography would provide definitive insights into the molecule's three-dimensional arrangement in the solid state. Such an analysis would elucidate the precise geometry of the fused ring system, including the planarity or puckering of the pyran ring and the orientation of the phenyl and dimethyl substituents. Furthermore, it would reveal intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing arrangement. This empirical data is crucial for validating computational models and for a comprehensive understanding of the structure-property relationships of this compound.
Without experimental crystallographic data, a detailed discussion of the solid-state structure and conformational analysis of this compound cannot be provided at this time.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 9 Phenylindeno 2,1 B Pyran
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformation
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the fundamental properties of pyran-based compounds. DFT calculations, often utilizing basis sets such as 6-311+G(d,p), are employed to determine the most stable geometric and conformational structures. researchgate.netmdpi.com These calculations have been instrumental in understanding the energies of various conformers, including chair, half-chair, boat, and twist forms of the pyran ring system. researchgate.net
For instance, in related pyran derivatives, the central pyran ring is known to adopt a half-chair conformation. evitachem.com The planarity of the fused ring system is also a key area of investigation. In one study on a similar 2H-pyran-2-one derivative, all atoms connected to the pyranone ring were found to lie in the pyranone plane, with only minor deviations. researchgate.net The dihedral angle between the pyranone ring and an attached phenyl ring was determined to be 57.55 (9)°. researchgate.net
Geometry optimization using DFT provides precise bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net This comparison helps to validate the computational model and provides a more complete picture of the molecule's three-dimensional structure.
Computational Analysis of Reaction Mechanisms and Energetics (e.g., Energy Barrier Calculations)
Computational methods are crucial for investigating the mechanisms and energy landscapes of chemical reactions involving pyran derivatives. These studies can predict the feasibility of a reaction and identify the most likely pathways. For example, the thermal decomposition of dihydropyran derivatives has been studied computationally, revealing a concerted mechanism with a six-membered cyclic transition state. mdpi.com
Energy barrier calculations, a key component of these analyses, help to determine the activation energy required for a reaction to proceed. mdpi.com In the study of dihydropyran decomposition, the calculated activation energies were in good agreement with experimental values. mdpi.com Such computational analyses can also shed light on the influence of substituents on reaction rates and mechanisms. mdpi.com The study of reaction mechanisms can also involve understanding how different nucleophiles interact with the pyran ring system, which can lead to various products through processes like recyclization. beilstein-journals.orgresearchgate.net
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling and docking are indispensable techniques for exploring how molecules like 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran might interact with biological targets, such as enzymes and receptors. nih.gov These computational methods predict the preferred binding orientation of a ligand to a protein and estimate the strength of the interaction, often expressed as binding energy. phytojournal.com
Docking studies have been widely used to investigate the potential of pyran-containing compounds as inhibitors of various enzymes. nih.govresearchgate.net For example, in a study of indeno[1,2-c]pyrazol derivatives, molecular docking was used to understand their interaction with mitochondrial malate (B86768) dehydrogenase 2 (MDH2). researchgate.net The results of these simulations can guide the design of new, more potent inhibitors. nih.gov Reverse-docking, a related technique, can be used to identify potential biological targets for a new compound by screening it against a panel of proteins. phytojournal.com
The insights gained from docking studies, such as key hydrogen bonding and hydrophobic interactions, are critical for understanding the structure-activity relationships (SAR) of these compounds. nih.govnih.gov
Quantum Chemical Calculations for Reactivity and Spectroscopic Property Prediction
Quantum chemical calculations provide a deep understanding of a molecule's reactivity and can predict its spectroscopic properties. Methods like DFT are used to calculate various reactivity descriptors. semanticscholar.org The molecular electrostatic potential (MEP) surface, for instance, reveals the electron-rich and electron-deficient regions of a molecule, indicating sites susceptible to electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org
These calculations can also predict vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net The calculated frequencies and intensities of vibrational modes provide a detailed fingerprint of the molecule.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
The way molecules arrange themselves in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov By mapping properties like d_norm onto the Hirshfeld surface, regions of close intermolecular contact can be identified. nih.gov
These analyses provide valuable information on the forces that hold the crystal lattice together and can help in understanding the physical properties of the solid state.
Photophysical Properties and Photochemistry of Indeno 2,1 B Pyran Systems
Photochromic Behavior of Indeno[2,1-B]pyran Derivatives
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, resulting in a change in color. Indeno-fused naphthopyrans, which share the core pyran ring system, are well-known photochromic compounds. researchgate.netbeilstein-journals.orgnih.gov Their photochromic properties can be enhanced by the fusion of an indeno group, which extends the conjugated π-system. beilstein-journals.orgnih.gov Upon irradiation with UV light, these compounds undergo a transformation from a colorless closed form to a colored open form. researchgate.net
The photochromic effect in indeno[2,1-b]pyran systems is initiated by the cleavage of the C-O bond in the pyran ring upon UV irradiation. This leads to the formation of colored, open-ring isomers. researchgate.net For the related and extensively studied 3H-naphthopyrans, this process generates two primary colored photoisomers: a transoid-cis (TC) isomer and a transoid-trans (TT) isomer. researchgate.netmdpi.com
Closed Form (CF) ⇌ Transoid-Cis (TC) → Transoid-Trans (TT)
The kinetics of these transformations are complex. For some indeno-fused naphthopyrans, the TC isomer is thermally unstable and reverts to the closed form relatively quickly, while the TT isomer is much more stable, with thermal bleaching half-lives that can extend from hours to days. researchgate.net The conversion of the TT isomer back to the closed form is often promoted by irradiation with visible light, proceeding through the TC isomer as an intermediate. researchgate.net
Recent studies on 3H-naphthopyrans have revealed two competing mechanisms for the TC to TT photoisomerization: a "single-twist" rotation around a single double bond and a "bicycle-pedal" motion involving the concerted rotation about two double bonds. mdpi.com The dominant pathway can be influenced by substituents on the molecular structure. mdpi.com For example, the introduction of a methoxy group can favor the bicycle-pedal mechanism, which in some cases can be aborted halfway, preventing the formation of the long-lived TT isomer. mdpi.com
The rates of these processes are highly dependent on the specific molecular structure and the surrounding environment. For instance, in one study of an indeno-fused naphthopyran, the thermal fading of the TC isomer exhibited a rate constant of 0.21 s⁻¹, while the visible-light-induced conversion of the TT isomer back to the closed form was significantly slower. researchgate.net
Table 1: Photoisomerization Kinetic Data for a Representative Indeno-fused Naphthopyran
| Process | Condition | Rate Constant / Half-life |
| TC → CF | Thermal Fading | 0.21 s⁻¹ (fast) |
| TT → CF | Thermal Fading | t₁/₂ of 1–3 days (very slow) |
| TT → TC → CF | Visible Light Irradiation (>420 nm) | Rate of 0.025 s⁻¹ for TT→TC step |
Data compiled from studies on indeno-fused naphthopyran systems. researchgate.net
The return of the colored open form to the colorless closed form in the absence of light is known as thermal fading or bleaching. The rate of this process is a critical parameter for practical applications, such as in photochromic lenses, where a rapid return to the colorless state is desired. rsc.orgnih.gov
As mentioned, the different photoisomers of indenopyran derivatives exhibit vastly different thermal stabilities. The TC isomer typically fades quickly, with half-lives on the order of seconds. researchgate.net In contrast, the TT isomer is often very thermally stable, leading to residual color that can be undesirable. researchgate.netnih.gov The kinetics of thermal bleaching can be influenced by the rigidity and polarity of the surrounding medium. researchgate.net For instance, embedding photochromic molecules in solid matrices like ormosil films can affect the opening-closing process due to steric hindrance within the matrix pores. researchgate.net
The reversibility of the photochromic cycle is essential for the longevity of the material. While the process is largely reversible, photodegradation can occur over many cycles, leading to a loss of photochromic activity. researchgate.net The structural design of the molecule plays a significant role in its resistance to such fatigue. rsc.org
Photoluminescence and Fluorescence Characteristics of Indeno[2,1-b]pyrans
In addition to their photochromic properties, many pyran-containing derivatives exhibit fluorescence, making them candidates for applications in electroluminescent devices and as organic fluorophores. beilstein-journals.orgnih.govnih.gov Indeno[1,2-c]pyran-3-ones, a related class of isomers, have been shown to be blue emitters in solution. beilstein-journals.orgnih.govresearchgate.net The solution of at least one indeno-fused 2H-naphthopyran has also been reported to exhibit fluorescent properties with good fatigue resistance. rsc.org
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For a series of synthesized indeno[1,2-c]pyran-3-one derivatives, the fluorescence quantum yields were determined relative to a 9,10-diphenylanthracene (B110198) standard. researchgate.net A notable finding was that trans isomers consistently exhibited significantly higher quantum yields compared to their corresponding cis isomers. beilstein-journals.orgnih.govresearchgate.net
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. A large Stokes shift is often desirable to minimize reabsorption of the emitted light. The indenopyran derivatives studied showed Stokes shifts in the range of 69-73 nm in acetonitrile (B52724). researchgate.net
Table 2: Photophysical Data for Dihydroindeno[1,2-c]pyran-3-one Derivatives in Acetonitrile
| Compound (Isomer) | Excitation λ (nm) | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 2'a (trans) | 313 | 382 | 69 | 7.2% |
| 2'b (trans) | 316 | 389 | 73 | 18.1% |
| 2''b (cis) | 320 | 393 | 73 | 5.4% |
| 2'c (trans) | 315 | 386 | 71 | 12.6% |
| 2''c (cis) | 288 | 338; 356; 370 | 68 | 7.2% |
| 2'd (trans) | 313 | 385 | 72 | 10.8% |
Data adapted from Diac, A. P., et al. (2016). Beilstein Journal of Organic Chemistry. researchgate.net
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is observed in the absorption or emission spectra of the compound. In the case of some indenopyran derivatives, a hypsochromic shift (shift to a shorter wavelength) in the absorption spectrum was observed in the more polar solvent acetonitrile, indicating an interaction between the solvent and the electronic states of the molecule. researchgate.net
Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. rsc.org This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. While the initial search did not yield direct evidence of AIEE in 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran itself, studies on related indeno[1,2-c]pyran-3-ones have investigated their solid-state fluorescence. These studies revealed a significant red shift and broadening of the emission band in the solid state compared to in solution, which is attributed to intermolecular interactions in the crystal lattice. beilstein-journals.orgnih.govresearchgate.net This behavior is a key characteristic often explored in the context of AIE-active materials.
Influence of Structural Modifications on Photophysical Properties
The photophysical and photochemical properties of indenopyrans are highly sensitive to their molecular structure. researchgate.net Minor modifications can lead to significant changes in their photochromic behavior, fluorescence, and stability.
Fusion Position: The position of the fused indene (B144670) ring on the naphthopyran skeleton significantly impacts the stability of the open forms and, consequently, the thermal fading kinetics. researchgate.net
Substituents: The introduction of substituents can alter the electronic properties and steric environment of the molecule. For example, adding a methoxy group to a naphthopyran was found to change the preferred photoisomerization pathway. mdpi.com Attaching steric spirocyclic groups to indeno-fused naphthopyrans has been shown to accelerate the decoloration speed while maintaining good coloring ability. rsc.org
Stereochemistry: As seen in the photoluminescence data, the stereochemistry (cis vs. trans isomers) can have a profound effect on properties like the fluorescence quantum yield. researchgate.net Trans isomers of certain indenopyran-3-ones were found to be significantly more emissive than their cis counterparts. beilstein-journals.orgnih.govnih.gov
Bridging Groups: Introducing a sulphur bridge between the 2,2-phenyl groups in an indeno-fused naphthopyran resulted in a significant bathochromic (red) shift in the absorption spectra of the colored forms and faster ring-closing kinetics. researchgate.net
These findings demonstrate that the photophysical properties of the indeno[2,1-b]pyran system can be finely tuned through targeted synthetic modifications, allowing for the design of photoactive materials with specific, desired characteristics. nih.gov
Applications in Materials Science and Advanced Technologies
Utilization of Indeno[2,1-B]pyran Derivatives in Optical Materials
Derivatives of the indeno[2,1-b]pyran framework are of significant interest for the creation of advanced optical materials, largely owing to their fluorescent properties. While specific data on 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran is limited, research on closely related indenopyran structures provides insight into their potential. For instance, studies on indeno[1,2-c]pyran-3-ones, structural isomers of the indeno[2,1-b]pyran core, have demonstrated their behavior as blue light emitters in solution. nih.gov
The photoluminescence of these compounds is a key feature for their application in optical materials. The electronic spectra of several synthesized indenopyrone derivatives consistently show intense absorption bands in the ultraviolet-visible region, typically between 275–282 nm and 307–317 nm. nih.gov When excited, these compounds exhibit fluorescence, with emission maxima that can be influenced by their molecular structure and the surrounding environment. For example, in the solid state, a notable red shift in the maximum emission wavelength (λmax) is often observed compared to their emission in solution, a phenomenon attributed to intermolecular interactions within the crystal lattice. nih.gov
The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a critical parameter for optical materials. In a study of several dihydroindenopyrone derivatives, it was found that the stereochemistry of the molecule significantly impacts the quantum yield. Specifically, trans isomers have been observed to exhibit considerably higher fluorescence quantum yields compared to their corresponding cis isomers. nih.gov This highlights the potential for designing materials with optimized light-emitting capabilities through precise stereochemical control.
Table 1: Photophysical Properties of Representative Indeno[1,2-c]pyran-3-one Derivatives
| Compound | Absorption λmax (nm) (in acetonitrile) | Emission λmax (nm) (in acetonitrile) | Fluorescence Quantum Yield (ΦF)a |
| 2'a | 282, 311 | 389 | 0.25 |
| 2'b | 280, 313 | 393 | 0.20 |
| 2'c | 281, 312 | 391 | 0.22 |
| 2''b | 279, 313 | 392 | 0.05 |
| 2''c | 280, 312 | 390 | 0.06 |
a) Determined in acetonitrile (B52724) with 9,10-diphenylanthracene (B110198) as a reference. nih.gov Note: The compounds listed are structural isomers and derivatives of the indeno[2,1-b]pyran scaffold and are presented to illustrate the general optical properties of this class of compounds.
Integration into Electronic Devices, including Organic Light-Emitting Diodes (OLEDs)
The electroluminescent potential of pyran-containing derivatives makes them attractive candidates for integration into electronic devices, most notably Organic Light-Emitting Diodes (OLEDs). The principle behind OLED technology relies on the ability of organic materials to emit light when an electric current is passed through them. The vibrant fluorescence of indenopyran derivatives suggests their suitability as emissive materials in the active layer of an OLED.
While specific examples of this compound in OLEDs are not prominently documented in publicly available research, the broader class of pyran-containing fluorescent dyes has garnered considerable interest for such applications. nih.gov The blue emission observed in several indenopyran derivatives is particularly valuable, as stable and efficient blue emitters are a critical component for full-color display and lighting applications.
The performance of an organic material in an OLED is dependent on several factors, including its charge-carrier mobility, thermal stability, and ability to form uniform thin films. The design of novel indenopyran derivatives with substituents that enhance these properties is an active area of research. The goal is to develop materials that not only exhibit high fluorescence quantum yields but also possess the necessary electronic properties for efficient charge injection and transport, leading to bright and stable electroluminescence.
Design of Novel Functional Materials Based on the Indeno[2,1-B]pyran Scaffold with Tunable Electronic and Optical Properties
The indeno[2,1-b]pyran scaffold serves as a versatile platform for the design of novel functional materials with tailored electronic and optical properties. The ability to modify the core structure through the introduction of various substituent groups allows for fine-tuning of key characteristics such as absorption and emission wavelengths, fluorescence quantum yield, and electronic energy levels (HOMO/LUMO).
This tunability is crucial for creating materials optimized for specific applications. For example, by attaching electron-donating or electron-withdrawing groups to the indenopyran core, it is possible to modulate the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, can influence the color of the emitted light and the material's response to external stimuli.
The development of such functional materials opens up possibilities beyond OLEDs, including applications in sensors, photodynamic therapy, and as components in photovoltaic devices. The exploration of new synthetic routes to access a wider range of functionalized indeno[2,1-b]pyran derivatives is a key focus for materials scientists. This includes the use of multicomponent reactions and advanced catalytic methods to build molecular complexity and introduce desired functionalities in a controlled manner. The ongoing research into the synthesis and characterization of these compounds is expected to unlock their full potential in the development of advanced materials and technologies.
Mechanistic Basis of Biological Activities Non Clinical
Mechanisms of Antioxidant Activity Exhibited by Indeno[2,1-B]pyrans
Indeno[2,1-b]pyran derivatives and structurally related compounds, such as 2-arylidene-1-indandiones, have demonstrated notable antioxidant properties. nih.gov The primary mechanism behind this activity is the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage. mdpi.com This has been observed in studies where these compounds effectively neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net
The antioxidant action of phenolic compounds, a category that includes some bioactive indenopyran derivatives, is often attributed to two main pathways mdpi.comnih.gov:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com
Sequential Proton-Loss Electron Transfer (SPLET): This pathway involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. mdpi.com
The efficiency of these mechanisms is influenced by the chemical environment, such as the polarity of the solvent. nih.gov Furthermore, some derivatives have shown the ability to inhibit lipid peroxidation, a key process in cellular membrane damage induced by oxidative stress. nih.gov
Table 1: Antioxidant Activity of Indandione Derivatives
| Compound | DPPH Radical Scavenging Activity | Anti-lipid Peroxidation Activity |
|---|---|---|
| 2-arylidene-1-indandione (10) | Strongest interaction with DPPH free radical. nih.gov | - |
| 2-arylidene-1-indandione (7) | - | Strongly inhibited soybean lipoxygenase. nih.gov |
| 2-arylidene-1-indandione (3) | Moderate superoxide (B77818) anion scavenging. nih.gov | - |
| Most tested 2-arylidene-1-indandiones | High anti-lipid peroxidation of linoleic acid. nih.gov | - |
Molecular Mechanisms of Antimicrobial Action of Indeno[2,1-B]pyran Derivatives
The antimicrobial properties of indeno[2,1-b]pyran derivatives are linked to their interference with essential bacterial processes.
A significant mechanism of antimicrobial action for some indeno[1,2-b]pyridin-5-one derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and transcription. researchgate.netmdpi.com Certain derivatives have shown potent inhibitory activity against both DNA gyrase A and B subunits. For instance, one derivative was found to be 1.66 times more active than ciprofloxacin (B1669076) against gyrase A and 44.3 times more potent than novobiocin (B609625) against gyrase B. researchgate.net
While the interaction with DNA gyrase is a documented mechanism, information regarding the interaction of indeno[2,1-b]pyran derivatives with the ribosomal A site RNA is not extensively available in the current body of research.
Table 2: DNA Gyrase Inhibitory Activity of an Indeno[1,2-b]pyridin-5-one Derivative
| Target Enzyme | Test Compound IC50 (µM) | Reference Drug IC50 (µM) | Fold-Activity vs. Reference |
|---|---|---|---|
| DNA Gyrase A | 0.31 researchgate.net | 0.50 (Ciprofloxacin) researchgate.net | 1.66x more potent researchgate.net |
| DNA Gyrase B | 0.04 researchgate.net | 1.77 (Novobiocin) researchgate.net | 44.3x more potent researchgate.net |
Detailed research findings on the specific inhibition of dihydropteroate (B1496061) synthase by 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran or its close derivatives are not prominently featured in the available scientific literature.
Anti-Inflammatory Action at the Molecular Level (e.g., Cyclooxygenase-2 Inhibition, P38 MAP Kinase Inhibition)
The anti-inflammatory effects of certain indeno[2,1-b]pyran analogues are attributed to their ability to inhibit key enzymes in inflammatory pathways.
Cyclooxygenase-2 (COX-2) Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. researchgate.net There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. researchgate.netnih.gov The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes; a valine residue in COX-2 creates a side pocket that is accessible to selective inhibitors, whereas a bulkier isoleucine in COX-1 blocks this access. scielo.org.mx Certain pyrazole (B372694) and pyrano[2,3-c]pyrazole derivatives, which share structural similarities with indenopyrans, have demonstrated significant and selective COX-2 inhibition. nih.gov
P38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines. nih.govbenthamscience.com Inhibition of this kinase is a promising strategy for treating inflammatory diseases. nih.govbenthamscience.com Some inhibitors, such as certain diaryl ureas, function through an allosteric binding mechanism. nih.gov This involves binding to a site distinct from the ATP-binding pocket, which induces a significant conformational change in the enzyme, particularly in the highly conserved Asp-Phe-Gly (DFG) motif within the active site. nih.gov This allosteric inhibition can lead to high potency and selectivity. nih.govnih.gov
Table 3: Anti-Inflammatory Enzyme Inhibition
| Target Enzyme | Mechanism of Inhibition | Key Structural/Mechanistic Features |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Selective inhibition over COX-1. researchgate.netnih.gov | Exploits the structural difference (Valine in COX-2 vs. Isoleucine in COX-1) in the active site, allowing access to a side pocket. scielo.org.mx |
| p38 MAP Kinase | Allosteric inhibition. nih.gov | Binding to an allosteric site induces a large conformational change in the DFG motif of the kinase's active site. nih.gov |
Mechanisms of Other Enzyme Inhibition Activities (e.g., Topoisomerase-II, MMP-9)
Derivatives of the indeno-scaffold have been found to inhibit other classes of enzymes involved in various pathological processes.
Topoisomerase-II Inhibition: Topoisomerase II is an essential enzyme for managing DNA topology during cell division, making it a key target in cancer therapy. nih.govnih.gov Some indeno[1,2-b]pyridinol and indeno[1,2-c]isoquinolin-5,11-dione derivatives act as catalytic inhibitors of topoisomerase IIα. nih.govnih.govresearchgate.netnih.gov Unlike topoisomerase poisons, which stabilize the DNA-enzyme cleavage complex and can lead to DNA toxicity, these catalytic inhibitors prevent the enzyme's activity without this stabilization. nih.govnih.gov The mechanism of action for some of these inhibitors involves binding to the minor groove of the DNA double helix, thereby interfering with the topoisomerase-DNA interaction. nih.govnih.govkoreascience.kr
MMP-9 Inhibition: Matrix metalloproteinase-9 (MMP-9) is an enzyme that plays a role in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. nih.gov Certain indeno[1,2-b]indole (B1252910) and 5H-indeno[1,2-b]pyridine derivatives have been shown to inhibit MMP-9 activity, which is linked to their observed antimetastatic effects in prostate cancer cell lines. nih.govnih.gov
Receptor Binding and Antagonism Mechanisms (e.g., Corticotropin-Releasing Factor Receptor, A2A Adenosine (B11128) Receptor)
The biological activity of some indenopyran-related structures is also mediated through their interaction with specific cell surface receptors.
Corticotropin-Releasing Factor (CRF) Receptor Antagonism: The corticotropin-releasing factor type-1 (CRF1) receptor is involved in the stress response and is a target for anxiety and depression treatments. researchgate.neted.ac.uk Structurally related indanylpyrazine derivatives have been identified as potent antagonists of the CRF1 receptor, with some exhibiting low nanomolar binding affinity (Ki). nih.gov
A2A Adenosine Receptor Antagonism: The A2A adenosine receptor is a target for non-dopaminergic treatments for Parkinson's disease. nih.gov Dual antagonists of the A1 and A2A adenosine receptors have shown promise in improving motor symptoms. nih.gov An arylindenopyrimidine derivative was developed as a dual A1/A2A antagonist and demonstrated efficacy in animal models of Parkinson's disease. nih.gov
Table 4: Receptor Binding and Antagonism
| Receptor Target | Type of Interaction | Potential Therapeutic Application |
|---|---|---|
| Corticotropin-Releasing Factor Receptor 1 (CRF1) | Antagonism. ed.ac.uknih.gov | Anxiety, Depression. researchgate.net |
| A2A Adenosine Receptor | Dual A1/A2A Antagonism. nih.gov | Parkinson's Disease. nih.gov |
Structure Activity Relationship Sar Studies for 2,4 Dimethyl 9 Phenylindeno 2,1 B Pyran Analogs
Impact of Substituent Effects on the Modulated Biological Activity Profiles
The biological activity of indeno[2,1-b]pyran analogs is profoundly influenced by the nature and position of substituents on the core structure. While direct SAR studies on 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran are limited in publicly available research, valuable insights can be drawn from studies on structurally related indenopyridine and pyranopyridine derivatives.
Research on analogous heterocyclic systems, such as 2,4-diphenyl indeno[1,2-b]pyridinol derivatives, has demonstrated that the introduction of different functional groups can significantly modulate their anticancer activity. jchemlett.com For instance, the presence and position of hydroxyl groups on the indenopyridine ring, as well as the substitution pattern on the phenyl rings, have been shown to be critical determinants of biological efficacy. jchemlett.com Compounds bearing phenyl and phenol (B47542) moieties have shown marked improvements in their activity against certain cancer cell lines. jchemlett.com
Furthermore, studies on other pyran-containing fused rings, like pyranopyridines, have revealed that substitution at various positions can lead to potent anticancer agents. In a series of 2-substituted pyranopyridine derivatives, specific substitutions resulted in compounds with more potent anticancer activity than the reference drug doxorubicin. researchgate.net Similarly, the investigation of 2,4,5-substituted pyrimidine (B1678525) derivatives highlighted that modifications at the 2- and 5-positions of the pyrimidine scaffold were key to their inhibitory activity against cancer cells. nih.gov
These findings suggest that for this compound analogs, variations in the methyl groups at positions 2 and 4, and substitutions on the phenyl group at position 9, would likely lead to a wide range of biological activities. The electronic and steric properties of these substituents would play a pivotal role in their interaction with biological targets.
Table 1: Impact of Substituents on the Biological Activity of Related Heterocyclic Cores
| Core Structure | Position of Substitution | Substituent Effect on Anticancer Activity | Reference |
| Indeno[1,2-b]pyridinol | Phenyl and Phenol Moieties | Remarkable improvement in activity | jchemlett.com |
| Pyranopyridine | 2-position | Potent activity observed with specific substitutions | researchgate.net |
| Pyrimidine | 2- and 5-positions | Key for inhibitory activity | nih.gov |
This table summarizes general trends observed in related heterocyclic systems due to the lack of direct experimental data on this compound analogs.
Role of the Core Structure and Stereochemistry in Activity Modulation
The rigid, planar, and polycyclic nature of the indeno[2,1-b]pyran core structure is a fundamental determinant of its biological activity. This scaffold provides a specific three-dimensional arrangement of atoms that allows for precise interactions with biological macromolecules. The fusion of the indanone and pyran rings creates a unique electronic and steric environment that can be tailored for specific biological targets.
The importance of the core structure is highlighted in studies of related indenoisoquinoline topoisomerase I inhibitors. The indenoisoquinoline framework itself is crucial for the compound's ability to intercalate into DNA and inhibit the enzyme. acs.org Similarly, the indeno[1,2-b]pyridinol core has been identified as a key element for DNA minor groove binding. jchemlett.com
Stereochemistry also plays a critical role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers through substitution could have a profound impact on its activity. As a general principle in medicinal chemistry, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Elucidation of Key Pharmacophoric Features for Targeted Biological Action
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the indeno[2,1-b]pyran class of compounds, several key pharmacophoric features can be inferred from related structures.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on 2,4-diphenyl indeno[1,2-b]pyridinol derivatives have provided valuable insights into their binding modes with breast cancer receptors. jchemlett.com These studies suggest that the planar aromatic rings are crucial for hydrophobic interactions within the binding pocket of the receptor. The presence and position of hydrogen bond donors and acceptors, such as hydroxyl groups, are also critical for anchoring the molecule to the target.
Based on these findings, a hypothetical pharmacophore for biologically active indeno[2,1-b]pyran analogs would likely include:
A planar, polycyclic aromatic system for hydrophobic interactions.
Strategically placed hydrogen bond donors and/or acceptors.
Specific substituent patterns on the phenyl ring at position 9 to modulate binding affinity and selectivity.
The development of a robust QSAR model, as demonstrated for indenopyridinol derivatives, can be a powerful tool in predicting the biological activity of novel analogs and guiding their design. jchemlett.com
Table 2: Inferred Pharmacophoric Features for Indeno[2,1-b]pyran Analogs
| Pharmacophoric Feature | Putative Role in Biological Activity | Inferred From |
| Planar Aromatic System | Hydrophobic interactions with the target | Indeno[1,2-b]pyridinol derivatives jchemlett.com |
| Hydrogen Bond Donors/Acceptors | Anchoring to the biological target | Indeno[1,2-b]pyridinol derivatives jchemlett.com |
| Substituted Phenyl Group | Modulating binding affinity and selectivity | General principles of medicinal chemistry |
This table presents inferred pharmacophoric features based on studies of structurally related compounds.
Rational Design Strategies for Optimizing Indeno[2,1-B]pyran Analogs Based on SAR Analysis
The insights gained from SAR and pharmacophore studies provide a solid foundation for the rational design of novel and more potent indeno[2,1-b]pyran analogs. The goal of rational design is to systematically modify the lead compound, in this case, this compound, to enhance its desired biological activity while minimizing off-target effects.
Several strategies can be employed for the optimization of this scaffold:
Substituent Modification: Based on the SAR data from related compounds, a focused library of analogs could be synthesized by introducing a variety of substituents at the 2, 4, and 9 positions. For example, replacing the methyl groups with other alkyl or aryl groups, or introducing electron-donating or electron-withdrawing groups on the phenyl ring, could systematically probe the steric and electronic requirements for optimal activity.
Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For instance, a hydroxyl group could be replaced with a thiol or an amino group to explore different hydrogen bonding interactions.
Scaffold Hopping: While maintaining the key pharmacophoric features, the indeno[2,1-b]pyran core could be replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
Computational Modeling: The use of computational tools, such as molecular docking and QSAR, can play a crucial role in prioritizing the synthesis of the most promising analogs. jchemlett.comnih.gov These methods can help in predicting the binding affinity and orientation of designed compounds within the active site of a target protein, thus saving time and resources.
By integrating these rational design strategies, it is possible to systematically optimize the indeno[2,1-b]pyran scaffold to develop new therapeutic agents with improved efficacy and safety profiles.
Future Directions and Emerging Research Avenues for Indeno 2,1 B Pyrans
Development of Novel Indeno[2,1-b]pyran Derivatives with Enhanced and Tunable Properties
The development of new indeno[2,1-b]pyran derivatives with tailored properties is a primary area of future research. The core structure of 2,4-Dimethyl-9-phenylindeno[2,1-b]pyran offers a versatile platform for chemical modification. The phenyl and dimethyl groups, along with other positions on the indenopyran skeleton, can be functionalized to fine-tune the electronic and steric characteristics of the molecule.
Key Research Thrusts:
Photochromic and Fluorescent Tuning: The photochromic behavior of indenopyrans, characterized by a reversible color change upon exposure to light, is highly dependent on the substituents. Future research will focus on introducing various electron-donating and electron-withdrawing groups to the phenyl ring of derivatives like this compound. This will allow for precise control over the coloration and decoloration kinetics, as well as the absorption maxima of the colored form. Similarly, the fluorescence properties, including quantum yield and emission wavelength, can be modulated through strategic chemical design. For instance, extending the π-conjugated system can lead to red-shifted emission, which is desirable for certain bio-imaging applications.
Enhanced Biological Activity: Indenopyran derivatives have shown potential as anticancer and antimicrobial agents. Future work will involve the synthesis of libraries of compounds based on the this compound structure to screen for enhanced biological activity. For example, indenopyridine derivatives have been investigated as topoisomerase inhibitors, suggesting a potential avenue for developing new cancer therapeutics. nih.govnih.gov
Table 1: Potential Substituent Effects on Indeno[2,1-b]pyran Properties
| Substituent Position | Substituent Type | Potential Effect on Properties |
| Phenyl Ring (Position 9) | Electron-donating groups (-OCH₃, -N(CH₃)₂) | Red-shift in absorption, enhanced fluorescence |
| Phenyl Ring (Position 9) | Electron-withdrawing groups (-NO₂, -CN) | Blue-shift in absorption, altered photo-switching speed |
| Pyran Ring (Positions 2, 4) | Bulky alkyl groups | Increased stability, modified solid-state packing |
| Indene (B144670) Moiety | Halogenation | Altered intersystem crossing rates, potential for heavy-atom effects |
Exploration of New Catalytic and Sustainable Synthetic Routes for Complex Indeno[2,1-b]pyran Architectures
The synthesis of complex indenopyran structures often relies on multi-step procedures. A significant future direction is the development of more efficient, catalytic, and environmentally benign synthetic methods.
Key Research Thrusts:
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of reusability and ease of product purification. Future research will likely explore the use of various heterogeneous catalysts, such as zeolites, metal-organic frameworks (MOFs), and functionalized nanoparticles, for the one-pot synthesis of indeno[2,1-b]pyrans. For instance, magnetic nanoparticles functionalized with acidic or basic groups could serve as easily separable catalysts for the condensation reactions required to build the indenopyran core. researchgate.net
Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. Future synthetic strategies will focus on using greener solvents (e.g., water, ethanol), lower reaction temperatures, and atom-economical reactions. One-pot multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are a particularly promising avenue for the sustainable synthesis of indenopyran libraries.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. The application of flow chemistry to the synthesis of this compound and its derivatives could enable the rapid production of these compounds for further investigation.
Advanced Computational Modeling for Predictive Research and Virtual Screening of Indeno[2,1-b]pyran Libraries
Computational chemistry is a powerful tool for understanding and predicting the properties of molecules. In the context of indeno[2,1-b]pyrans, computational modeling will play an increasingly crucial role in guiding experimental research.
Key Research Thrusts:
Predictive Modeling of Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra, as well as the photoisomerization pathways of indeno[2,1-b]pyran derivatives. This allows for the in-silico design of molecules with desired photochromic and fluorescent properties before their synthesis.
Virtual Screening for Biological Targets: For the development of new therapeutic agents, virtual screening techniques can be employed to dock libraries of virtual indeno[2,1-b]pyran compounds into the active sites of biological targets, such as enzymes or receptors. This can help to identify promising candidates for further experimental testing. For example, docking studies have been used to investigate the interaction of indenopyridine derivatives with DNA. nih.gov
Molecular Dynamics Simulations: To understand the behavior of these molecules in different environments, such as in solution or within a polymer matrix, molecular dynamics simulations can be utilized. These simulations can provide insights into conformational changes, solvent effects, and aggregation behavior, which are crucial for applications in materials science.
Interdisciplinary Research Integrating Indeno[2,1-b]pyrans with Other Scientific Fields
The unique properties of indeno[2,1-b]pyrans make them attractive for a wide range of applications that require an interdisciplinary approach.
Key Research Thrusts:
Nanotechnology: The incorporation of indeno[2,1-b]pyran derivatives into nanomaterials can lead to novel functional materials. For example, they could be used as photo-switchable components in nanoparticles for targeted drug delivery or as fluorescent probes in nanosensors. The synthesis of indenopyran derivatives has been achieved using CuO nanoparticles as a catalyst, highlighting the synergy between these fields. researchgate.net
Advanced Spectroscopy: To fully understand the intricate photophysical processes that occur in indeno[2,1-b]pyrans, advanced spectroscopic techniques are required. Time-resolved spectroscopy, such as femtosecond transient absorption spectroscopy, can be used to probe the ultrafast dynamics of photo-induced ring-opening and closing reactions.
Materials Science: The development of smart materials based on indeno[2,1-b]pyrans is a promising area of research. These could include photo-responsive polymers for ophthalmic lenses, rewritable optical data storage media, and light-controlled actuators.
Q & A
Q. What are the established synthetic pathways for 2,4-Dimethyl-9-phenylindeno[2,1-B]pyran, and how can purity be validated?
A multi-step synthesis approach is typically employed, involving cyclization and functionalization reactions. For example, Pd-catalyzed amidation and cyclization (as demonstrated in pyridoindole synthesis) could be adapted for constructing the indenopyran core . Purity validation requires chromatographic techniques (HPLC, GC-MS) combined with elemental analysis (CHN) to confirm stoichiometry . Single-crystal X-ray diffraction remains the gold standard for structural confirmation, as seen in analogous pyridine derivatives .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound’s electronic and structural properties?
- NMR : Focus on resolving aromatic proton splitting patterns (e.g., 9-phenyl substituent) using high-field instruments (≥500 MHz) and deuterated solvents to minimize signal overlap.
- UV-Vis : Solvent polarity effects on π→π* transitions should be analyzed to infer conjugation extent in the indenopyran system. Reference studies on DCM dyes highlight the importance of solvent selection in interpreting absorption spectra .
- IR : Compare carbonyl stretching frequencies (C=O in pyran rings) with computational predictions (DFT) to identify structural deviations .
Advanced Research Questions
Q. How can conflicting data on the compound’s photophysical properties be resolved in different solvent systems?
Contradictions often arise from solvent-dependent aggregation or solvatochromic effects. A systematic approach includes:
- Controlled experiments : Measure fluorescence quantum yields in degassed vs. aerated solvents to assess oxygen quenching effects.
- Theoretical modeling : Use time-dependent DFT (TD-DFT) to simulate solvent interactions and compare with empirical data .
- Meta-analysis : Review prior studies (e.g., anthracenyl-pyridine derivatives ) to identify methodological inconsistencies in solvent preparation or excitation wavelengths .
Q. What theoretical frameworks are relevant for studying this compound’s reactivity in catalytic or supramolecular applications?
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO distributions.
- Non-covalent Interaction (NCI) Analysis : Map weak interactions (π-π stacking, van der Waals) to explain self-assembly behavior, as applied in membrane technology studies .
- Transition State Theory : Combine with kinetic isotope effects to elucidate reaction mechanisms in catalytic cycles .
Q. How can factorial design optimize reaction conditions for scaling up synthesis while minimizing byproducts?
A 2^k factorial design is recommended to test variables (temperature, catalyst loading, solvent ratio). For example:
Q. What methodologies are critical for reconciling discrepancies between computational predictions and experimental data in thermodynamic studies?
- Error analysis : Quantify approximations in DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets.
- Experimental validation : Compare computed Gibbs free energies with calorimetric measurements (e.g., DSC for enthalpy changes) .
- Sensitivity testing : Vary computational parameters (solvation models, convergence criteria) to assess robustness, aligning with ontological frameworks for scientific rigor .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to probe the compound’s role in interdisciplinary applications (e.g., materials science vs. bioimaging)?
- Materials science : Focus on solid-state properties (crystallinity, thermal stability) using TGA/DSC and powder XRD .
- Bioimaging : Prioritize aqueous solubility and toxicity profiling via cell viability assays (MTT) and confocal microscopy, referencing dye classification standards .
- Cross-disciplinary alignment : Link hypotheses to CRDC subclasses (e.g., RDF2050104 for membrane technologies) to ensure theoretical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
